4-Chloro-3-fluoro-2-methoxyphenol
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Overview
Description
4-Chloro-3-fluoro-2-methoxyphenol is an organic compound with the molecular formula C7H6ClFO2 It is a substituted phenol, characterized by the presence of chloro, fluoro, and methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-2-methoxyphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. For instance, starting with 4-chloro-3-fluoroanisole, the methoxy group can be introduced via a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature control and catalyst selection, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
4-Chloro-3-fluoro-2-methoxyphenol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-2-methoxyphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the chloro and fluoro substituents can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-fluorophenol
- 4-Fluoro-2-methoxyphenol
- 3-Chloro-2-fluoro-4-methoxyphenol
Uniqueness
4-Chloro-3-fluoro-2-methoxyphenol is unique due to the specific combination of chloro, fluoro, and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C7H6ClFO2 |
---|---|
Molecular Weight |
176.57 g/mol |
IUPAC Name |
4-chloro-3-fluoro-2-methoxyphenol |
InChI |
InChI=1S/C7H6ClFO2/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3,10H,1H3 |
InChI Key |
SRAMATODTXPAKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)Cl)O |
Origin of Product |
United States |
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